5-Nitrobenzo[b]thiophene
Overview
Description
5-Nitrobenzo[b]thiophene is an aromatic heterocyclic compound that consists of a benzene ring fused with a thiophene ring, with a nitro group attached at the 5-position. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
- 5-Nitrobenzo[b]thiophene is a compound with potential anticancer effects. Its primary targets include enzymes and receptors within biological systems .
- Specifically, molecular docking studies have revealed that this compound can bind well to the active site of the VEGFR2 receptor, which plays a crucial role in angiogenesis and tumor growth .
- These changes may include apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase, as observed in HT-29 cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
5-Nitrobenzo[b]thiophene plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as tubulin polymerization, by binding to the colchicine site of tubulin . This interaction disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can interact with various receptors and ion channels, further influencing cellular functions .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been demonstrated to induce apoptosis and cell cycle arrest in cancer cell lines such as HT-29 and A549 . This compound influences cell signaling pathways, including those involved in cell proliferation and survival. By modulating gene expression and cellular metabolism, this compound can effectively inhibit the growth of cancer cells and reduce tumor progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G0/G1 phase and induces apoptosis. Additionally, molecular docking studies have shown that this compound can interact with the active site of VEGFR2 receptor, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of tubulin polymerization and prolonged anticancer activity . Its degradation products may also contribute to its overall biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations that can affect its efficacy and toxicity . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Its distribution within different cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and improve its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[b]thiophene typically involves the nitration of benzo[b]thiophene. One common method is the reaction of benzo[b]thiophene with fuming nitric acid in the presence of acetic acid at elevated temperatures (60-70°C). This process yields a mixture of nitro derivatives, including this compound .
Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrobenzo[b]thiophene undergoes various chemical reactions, including:
Nitration: Introduction of additional nitro groups.
Halogenation: Substitution of hydrogen atoms with halogens.
Amination: Introduction of amino groups.
Common Reagents and Conditions:
Nitration: Fuming nitric acid and acetic acid.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Amination: Amines in the presence of reducing agents.
Major Products:
Nitration: Additional nitro derivatives.
Halogenation: Halogenated benzo[b]thiophenes.
Amination: Amino-substituted benzo[b]thiophenes.
Scientific Research Applications
5-Nitrobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Benzothiophene: The parent compound without the nitro group.
2-Nitrobenzo[b]thiophene: Nitro group at the 2-position.
3-Nitrobenzo[b]thiophene: Nitro group at the 3-position.
Uniqueness: 5-Nitrobenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 5-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-nitro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVKHIQVXQKSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497153 | |
Record name | 5-Nitro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-26-8 | |
Record name | 5-Nitro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the reported synthetic routes for 5-nitrobenzo[b]thiophene and its derivatives?
A: Recent research highlights the development of efficient and convenient synthetic methods for these compounds. For instance, a one-pot synthesis of this compound-2-carbaldehyde utilizes readily available starting materials like 2,5-dihydroxy-1,4-dithiane and 2-chloro-5-nitrobenzaldehyde, achieving a high yield. [] Similarly, 2-methyl-5-nitrobenzo[b]thiophene can be synthesized in just four steps with an impressive 87% overall yield. [] These streamlined approaches offer significant advantages in terms of cost-effectiveness and reduced environmental impact compared to previous multi-step syntheses.
Q2: What makes 2-methyl-5-nitrobenzo[b]thiophene a promising building block for more complex molecules?
A: The versatility of 2-methyl-5-nitrobenzo[b]thiophene as a building block is evident in its reactivity. Studies have demonstrated its successful bromination, acetylation, and reduction, highlighting its potential for further derivatization. [] This ability to readily introduce various functional groups makes it a valuable starting point for constructing diverse organic assemblies with potentially interesting properties.
Q3: Are there any efficient synthetic routes for specific this compound derivatives?
A: Yes, researchers have developed an efficient one-step synthesis for this compound-2-carboxylic acid, a key intermediate in the production of 5-hydroxy-2,3-dihydrobenzo(b)thiophene. [] This particular approach showcases the ongoing efforts to optimize the synthesis of valuable this compound derivatives for various applications.
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